Sarcophine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

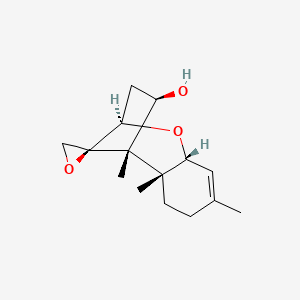

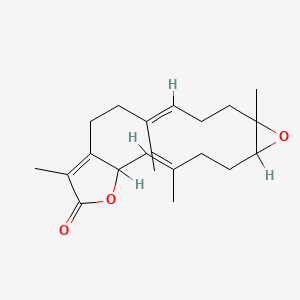

Sarcophine is a marine-derived natural product belonging to the class of cembranoid diterpenes. It is primarily isolated from the soft coral species Sarcophyton glaucum, which is abundant in the Red Sea . This compound has garnered significant attention due to its diverse biological activities, including anticancer, antibacterial, and anti-inflammatory properties .

Mechanism of Action

Target of Action

Sarcophine primarily targets the cell proliferation and apoptosis pathways in skin cells . It has been shown to have a significant effect on the expression levels of signal transducers and activators of transcription protein (STAT-3) and cyclin D1 , an activator of cyclin-dependent kinase 4 (Cdk4) . These proteins play crucial roles in cell cycle regulation and proliferation .

Mode of Action

This compound interacts with its targets by inhibiting the de novo DNA synthesis and enhancing fragmentation of DNA . It also inhibits the expression levels of STAT-3 and cyclin D1, thereby affecting the cell cycle . Furthermore, it enhances the cellular level of tumor suppressor protein 53 (p53) and stimulates the cleavage of the nuclear poly (ADP-ribose) polymerase (cleaved-PARP) .

Biochemical Pathways

The primary biochemical pathways affected by this compound are those involved in cell proliferation and apoptosis . It enhances the cellular levels of cleaved Caspase-3, -8, -9 and stimulates the enzymatic activities of Caspase-3, -8, and -9 . These caspases are key players in the apoptosis pathway .

Pharmacokinetics

It is known that this compound is applied topically, suggesting that it is absorbed through the skin .

Result of Action

The result of this compound’s action is a significant reduction in skin tumor development . It achieves this by inhibiting cell proliferation and inducing apoptosis in skin cells . In studies, it has been shown to reduce tumor incidence and multiplicity .

Biochemical Analysis

Biochemical Properties

Sarcophine interacts with various enzymes and proteins in biochemical reactions. For instance, it has been shown to induce apoptosis in skin cells by upgrading the expressions of cleaved caspase-3 and caspase-8 . These interactions highlight the significant role of this compound in biochemical processes.

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It influences cell function by inducing apoptosis, impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It induces DNA fragmented apoptotic cells by upgrading the expressions of cleaved caspase-3 and caspase-8 .

Preparation Methods

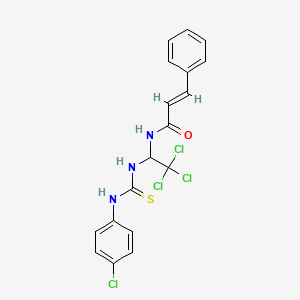

Synthetic Routes and Reaction Conditions: Sarcophine can be synthesized through various semisynthetic transformations targeting its epoxide ring. For instance, the reaction of this compound with ammonium thiocyanate in the presence of antimony trichloride yields cis thiocyanohydrin and 1,3-oxathilane-2-imine derivatives . Another method involves the use of Lawesson’s reagent to produce thiol and cyclic phosphonate diester derivatives .

Industrial Production Methods: Industrial production of this compound typically involves the extraction and chromatographic processing of Sarcophyton glaucum specimens. The process includes solvent extraction followed by purification using techniques such as high-performance liquid chromatography .

Chemical Reactions Analysis

Types of Reactions: Sarcophine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as sodium borohydride are often used.

Substitution: Reagents like ammonium thiocyanate and Lawesson’s reagent are employed for introducing sulfur-containing groups.

Major Products Formed:

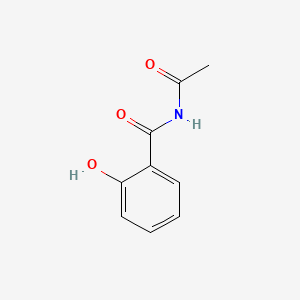

This compound-diol: Formed through oxidation, exhibiting chemopreventive properties.

Thiophosphonate Derivatives: Formed through substitution reactions, showing enhanced antiproliferative activity.

Scientific Research Applications

Comparison with Similar Compounds

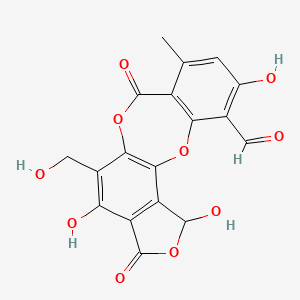

Sarcophine belongs to the cembranoid diterpene family, which includes several similar compounds:

Sarcophytol: Another cembranoid diterpene with anticancer and anti-inflammatory properties.

Sarcophytolide: Known for its potential biomedical applications, including anticancer and antimicrobial activities.

Cembrene-C: Exhibits antifungal and antibacterial activities.

Uniqueness of this compound: this compound stands out due to its diverse biological activities and the extensive research conducted on its derivatives. Its ability to undergo various chemical transformations and form biologically active compounds makes it a unique and valuable compound in scientific research .

Properties

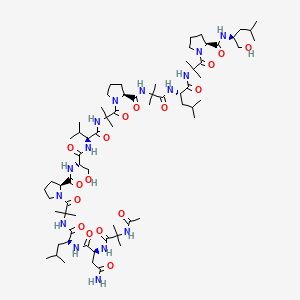

CAS No. |

55038-27-2 |

|---|---|

Molecular Formula |

C20H28O3 |

Molecular Weight |

316.4 g/mol |

IUPAC Name |

(1S,2E,6S,8S,11E)-3,8,12,16-tetramethyl-7,18-dioxatricyclo[13.3.0.06,8]octadeca-2,11,15-trien-17-one |

InChI |

InChI=1S/C20H28O3/c1-13-6-5-11-20(4)18(23-20)10-8-14(2)12-17-16(9-7-13)15(3)19(21)22-17/h6,12,17-18H,5,7-11H2,1-4H3/b13-6+,14-12+/t17-,18-,20-/m0/s1 |

InChI Key |

CGAKBBMRMLAYMY-BUHUPKIQSA-N |

SMILES |

CC1=CCCC2(C(O2)CCC(=CC3C(=C(C(=O)O3)C)CC1)C)C |

Isomeric SMILES |

C/C/1=C\CC[C@]2([C@@H](O2)CC/C(=C/[C@H]3C(=C(C(=O)O3)C)CC1)/C)C |

Canonical SMILES |

CC1=CCCC2(C(O2)CCC(=CC3C(=C(C(=O)O3)C)CC1)C)C |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Sarcophine; Sarcophin A; Sarcophin; |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

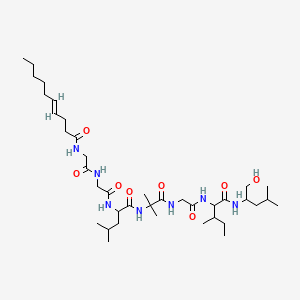

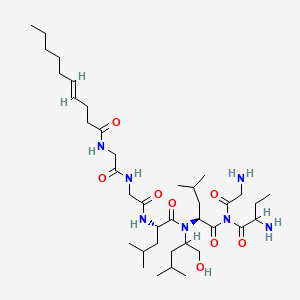

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.